3-Methyl-1-(2-methylphenyl)butan-1-amine is a chiral compound with a stereocenter at the C1 carbon atom, leading to two enantiomers: (S)-3-methyl-1-(2-methylphenyl)butan-1-amine (S-(+)-1) and (R)-3-methyl-1-(2-methylphenyl)butan-1-amine (R-(-)-1). It is a key intermediate in the synthesis of repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes. [] This compound belongs to the class of phenylbutanamines and plays a crucial role as a building block for more complex molecules with potential applications in medicinal chemistry and materials science.
The key chemical reaction involving 3-methyl-1-(2-methylphenyl)butan-1-amine is its condensation with a phenyl acetic acid derivative to form repaglinide. [] This reaction typically employs coupling reagents like dicyclohexylcarbodiimide (DCC) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for amide bond formation. Controlling the formation of dicyclohexylurea (DCU) byproduct during this reaction is crucial for obtaining high yields of repaglinide. []
The primary application of 3-methyl-1-(2-methylphenyl)butan-1-amine is as a key intermediate in the synthesis of repaglinide. [] Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used to treat type 2 diabetes. It stimulates insulin secretion from the pancreas, helping regulate blood sugar levels.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7